molecular formula C11H15ClN2O B1612331 1-(4-Chloro-2-methoxyphenyl)piperazine CAS No. 89989-01-5

1-(4-Chloro-2-methoxyphenyl)piperazine

Cat. No. B1612331
CAS RN: 89989-01-5
M. Wt: 226.7 g/mol
InChI Key: YSEWXFSLNGJJAO-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methoxyphenyl)piperazine (CMPP) is a synthetic compound that has been studied for its potential biomedical applications. CMPP has been used in scientific research to study its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.

Scientific Research Applications

1. Serotonin Antagonism and Selectivity Improvement

1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a close analogue, is studied for its role as a serotonin antagonist. This compound, with modifications, shows high affinity for 5-HT1A serotonin receptors and improved selectivity over alpha 1-adrenergic receptors. Such compounds have potential in neuroscience research for understanding serotonin mechanisms (Raghupathi et al., 1991).

2. HIV-1 Reverse Transcriptase Inhibition

Analogues of 1-(4-Chloro-2-methoxyphenyl)piperazine have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase. This research is crucial in the development of novel non-nucleoside inhibitors for HIV treatment (Romero et al., 1994).

3. Alpha-Adrenoceptors Affinity and Antagonism

1,4-substituted piperazine derivatives, including those similar to 1-(4-Chloro-2-methoxyphenyl)piperazine, show affinity for alpha-adrenoceptors. They have been studied for their antagonistic properties, which are relevant in cardiovascular research and the development of antihypertensive agents (Marona et al., 2011).

4. Development of Fluorescent Ligands for Receptor Imaging

Fluorescent derivatives of 1-(2-methoxyphenyl)piperazine have been synthesized for use in visualizing 5-HT1A receptors in cell studies. Such compounds aid in understanding receptor distribution and functioning in various biological systems (Lacivita et al., 2009).

5. Dopamine Uptake Inhibition

GBR-12909, a compound related to 1-(4-Chloro-2-methoxyphenyl)piperazine, acts as a dopamine uptake inhibitor. Research into its synthesis and applications contributes to understanding dopamine mechanisms and developing treatments for disorders like Parkinson's disease and depression (Ironside et al., 2002).

6. Synthesis and Bioactivity in Antifungal Applications

Piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. This research is significant for developing new antifungal agents and understanding the structure-activity relationship in drug design (Mermer et al., 2018).

7. Silver Nanoparticle Conjugation for Imaging

Methoxyphenyl piperazine, closely related to 1-(4-Chloro-2-methoxyphenyl)piperazine, has been used in conjugation with silver nanoparticles for targeted optical imaging. This research is pivotal in the development of new imaging agents with low detection limits (Chaturvedi et al., 2018).

8. Electrochemical Characterization for Forensic Analysis

Aryl piperazines, including compounds similar to 1-(4-Chloro-2-methoxyphenyl)piperazine, have been studied for their electrochemical behavior. This research is crucial for forensic applications, including the detection and quantification of these compounds in biological matrices (Milanesi et al., 2021).

9. Spectroscopic Investigation for Chemical Characterization

1-(2-Methoxyphenyl)piperazine and 1-(2-Chlorophenyl)piperazine, closely related to 1-(4-Chloro-2-methoxyphenyl)piperazine, have been investigated using various spectroscopic techniques. This research aids in understanding the molecular structure and properties of these compounds (Prabavathi et al., 2015).

10. Novel Compound Synthesis for Pharmaceutical Research

Research into synthesizing novel compounds involving 1-(4-Chloro-2-methoxyphenyl)piperazine derivatives contributes to the development of new pharmaceutical agents. This includes exploring their structural and functional properties for various therapeutic applications (Wujec & Typek, 2023).

properties

IUPAC Name

1-(4-chloro-2-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEWXFSLNGJJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578793
Record name 1-(4-Chloro-2-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-methoxyphenyl)piperazine

CAS RN

89989-01-5
Record name 1-(4-Chloro-2-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Zhang, K Hodgetts, S Rachwal, H Zhao… - Journal of medicinal …, 2000 - ACS Publications
The dopaminergic receptor profile of a series of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines was examined. Aromatic substitution patterns were varied with the goal of …
Number of citations: 65 pubs.acs.org
M Leopoldo, F Berardi, NA Colabufo… - Journal of medicinal …, 2004 - ACS Publications
A series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides was prepared and their affinity for serotonin (5-hydroxytryptamine, 5-HT) 5-HT 7 , 5-HT 1A , and 5-HT …
Number of citations: 82 pubs.acs.org

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